molecular formula C18H16ClF5N4O3 B10935164 5-[chloro(difluoro)methyl]-1-[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]-3-methyl-4,5-dihydro-1H-pyrazol-5-ol

5-[chloro(difluoro)methyl]-1-[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]-3-methyl-4,5-dihydro-1H-pyrazol-5-ol

Cat. No.: B10935164
M. Wt: 466.8 g/mol
InChI Key: MVJTZRLDTJVFMO-UHFFFAOYSA-N
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Description

5-[CHLORO(DIFLUORO)METHYL]-1-[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-OL is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as chloro, difluoromethyl, dimethoxyphenyl, trifluoromethyl, pyrimidinyl, and pyrazol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[CHLORO(DIFLUORO)METHYL]-1-[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-OL typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrimidinyl core: This can be achieved through a condensation reaction between appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Formation of the pyrazol ring: This can be accomplished through cyclization reactions involving hydrazines and diketones.

    Chlorination and difluoromethylation: These steps typically require the use of chlorinating agents like thionyl chloride and difluoromethylating agents such as difluoromethyl bromide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the nitro groups (if present) or the pyrimidinyl ring, leading to the formation of amines or reduced heterocycles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or neutral conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, the compound’s potential bioactivity can be explored. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound can be investigated for its potential therapeutic effects. Its unique structure may interact with specific biological targets, leading to the development of new pharmaceuticals.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers, coatings, and agrochemicals.

Mechanism of Action

The mechanism of action of 5-[CHLORO(DIFLUORO)METHYL]-1-[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-OL is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups can form various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to its biological effects. The exact pathways and targets would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[CHLORO(DIFLUORO)METHYL]-1-[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-OL stands out due to its combination of functional groups, which confer unique chemical and biological properties. Its structure allows for diverse chemical reactions and potential bioactivity, making it a versatile compound in various fields.

Properties

Molecular Formula

C18H16ClF5N4O3

Molecular Weight

466.8 g/mol

IUPAC Name

3-[chloro(difluoro)methyl]-2-[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]-5-methyl-4H-pyrazol-3-ol

InChI

InChI=1S/C18H16ClF5N4O3/c1-9-8-16(29,18(19,23)24)28(27-9)15-25-11(7-14(26-15)17(20,21)22)10-4-5-12(30-2)13(6-10)31-3/h4-7,29H,8H2,1-3H3

InChI Key

MVJTZRLDTJVFMO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(C1)(C(F)(F)Cl)O)C2=NC(=CC(=N2)C(F)(F)F)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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